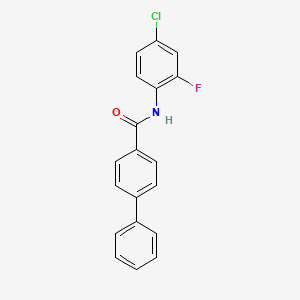![molecular formula C17H16F2N2O4S B5727194 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide, also known as DFN-15, is a chemical compound that has been studied for its potential therapeutic applications. DFN-15 belongs to the class of compounds known as sulfonylphenylureas and has been found to exhibit promising effects in various scientific research studies.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a critical role in the growth and survival of cancer cells.
Biochemical and Physiological Effects
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the expression of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has also been found to inhibit the formation of new blood vessels, which is critical for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has several advantages as a research tool. It is a selective inhibitor of the AKT signaling pathway and exhibits minimal toxicity in normal cells. However, 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has limitations as well. It has poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has shown promising results in various scientific research studies, and there are several future directions for its use. One potential application is in the development of cancer therapies. 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide could be used as a single agent or in combination with other drugs to treat various types of cancer. Additionally, 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide could be used to study the role of the AKT signaling pathway in various diseases, such as diabetes and neurodegenerative disorders.
In conclusion, 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide is a promising compound that has been studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been found to inhibit the growth of cancer cells in vitro and in vivo. 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has several advantages as a research tool, but it also has limitations that need to be addressed. Future research will continue to explore the potential applications of 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide in cancer therapy and other diseases.
Synthesis Methods
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluorobenzoyl chloride with 3-(4-morpholinylsulfonyl)aniline in the presence of a base. The resulting intermediate is then treated with a coupling agent to form the final product, 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide.
Scientific Research Applications
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
2,6-difluoro-N-(3-morpholin-4-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c18-14-5-2-6-15(19)16(14)17(22)20-12-3-1-4-13(11-12)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISXGHFELGHMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[3-(morpholin-4-ylsulfonyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)

![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)
![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)


![1-benzyl-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5727190.png)


![2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5727210.png)

![2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5727220.png)